molecular formula C18H17N3O4S B6422807 ethyl 2-(4-hydroxy-2-methylquinoline-6-amido)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 1010904-97-8

ethyl 2-(4-hydroxy-2-methylquinoline-6-amido)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B6422807
CAS No.: 1010904-97-8
M. Wt: 371.4 g/mol
InChI Key: NCSZGJJGBBMWDS-UHFFFAOYSA-N
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Description

The compound ethyl 2-(4-hydroxy-2-methylquinoline-6-amido)-4-methyl-1,3-thiazole-5-carboxylate features a hybrid structure combining a quinoline moiety and a thiazole ring. The quinoline component includes a 4-hydroxy-2-methyl substituent and an amido linkage at position 6, while the thiazole ring is substituted with a methyl group at position 4 and an ethyl carboxylate at position 3.

Properties

IUPAC Name

ethyl 4-methyl-2-[(2-methyl-4-oxo-1H-quinoline-6-carbonyl)amino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-4-25-17(24)15-10(3)20-18(26-15)21-16(23)11-5-6-13-12(8-11)14(22)7-9(2)19-13/h5-8H,4H2,1-3H3,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSZGJJGBBMWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC3=C(C=C2)NC(=CC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Ethyl 2-(4-Hydroxyphenyl)-4-Methyl-1,3-Thiazole-5-Carboxylate (CAS 605-268-8)

  • Structure: Replaces the quinoline-amido group with a simpler 4-hydroxyphenyl substituent.
  • Pharmacology: Known as TEI-6720, this compound inhibits xanthine oxidase, making it effective against hyperuricemia .
  • Physical Properties: Lower molecular weight (279.33 g/mol) compared to the target compound due to the absence of the quinoline-amido group.
  • Synthesis: Prepared via catalyst-free methods in aqueous ethanol, emphasizing cost-effectiveness .

Ethyl 2-(4-Fluoro-3-Methylphenyl)-4-Methyl-1,3-Thiazole-5-Carboxylate (CAS 2089257-57-6)

  • Structure : Features a fluorophenyl group, introducing electron-withdrawing effects.
  • Properties : Molecular weight 279.33 g/mol; fluorination likely improves metabolic stability and lipophilicity .
  • Applications: No direct pharmacological data, but fluorine substitution is a common strategy to optimize drug-like properties.

Key Difference : The fluorine atom may reduce oxidative metabolism, increasing half-life compared to the hydroxylated target compound .

Febuxostat-Related Impurities (e.g., Impurity XIII, XIV, XV)

  • Structural Variations: Impurity XIII: Butoxy and formyl substituents on the phenyl ring. Impurity XIV: 1-Methylpropoxy and formyl groups. Impurity XV: Cyano group at position 3 of the phenyl ring .
  • Impact: Electron-withdrawing groups (e.g., cyano) may enhance electrophilic reactivity, affecting stability and interaction with biological targets.

Ethyl 5-Amino-1-(4-Methyl-1,3-Benzothiazol-2-yl)-1H-Pyrazole-4-Carboxylate (CAS 957264-74-3)

  • Structure: Benzothiazole replaces quinoline, with an amino-pyrazole-carboxylate chain.
  • Properties : Molecular weight 302.35 g/mol; the benzothiazole may confer distinct electronic properties .
  • Applications: Not explicitly stated, but benzothiazoles are common in antimicrobial and anticancer agents.

Key Difference: The quinoline-amido group in the target compound may provide a larger aromatic surface for stacking interactions compared to benzothiazole .

Table 1: Structural and Physical Properties

Compound Name Molecular Weight (g/mol) Key Substituents Melting Point (°C) Biological Target
Target Compound ~400 (estimated) Quinoline-amido, thiazole-methyl Not reported Hypothetical enzyme
Ethyl 2-(4-hydroxyphenyl)-4-methyl-thiazole-5-carboxylate 279.33 4-Hydroxyphenyl 206–208 (analog) Xanthine oxidase
Ethyl 2-(4-fluoro-3-methylphenyl)-4-methyl-thiazole-5-carboxylate 279.33 4-Fluoro-3-methylphenyl Not reported N/A
Impurity XV ~350 (estimated) 3-Cyano-4-butoxyphenyl Not reported Febuxostat impurity

Hydrogen Bonding and Crystal Packing

The hydroxy and amido groups in the target compound may form intermolecular hydrogen bonds (N–H···O, O–H···S), as seen in similar crystals (e.g., ).

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